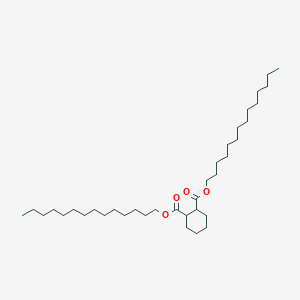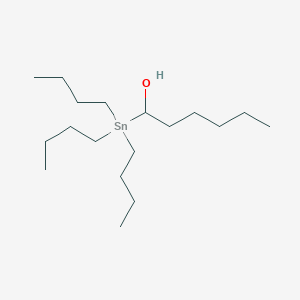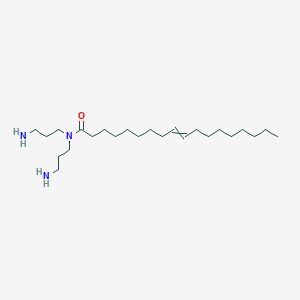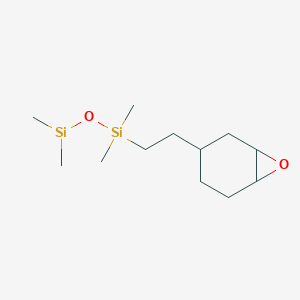
Ditetradecyl cyclohexane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditetradecyl cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of cyclohexane dicarboxylates. This compound is characterized by the presence of two tetradecyl ester groups attached to a cyclohexane ring. It is used in various industrial applications, particularly as a plasticizer, which helps to increase the flexibility and durability of plastic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ditetradecyl cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with tetradecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems helps to optimize the production process, ensuring consistent quality and high yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ditetradecyl cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include cyclohexane-1,2-dicarboxylic acid, cyclohexane-1,2-dimethanol, and various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Ditetradecyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of its use in medical devices and packaging materials.
Medicine: Research is ongoing to explore its biocompatibility and potential use in drug delivery systems.
Industry: It is widely used in the production of flexible PVC products, including medical tubing, toys, and food packaging.
Mécanisme D'action
The mechanism by which ditetradecyl cyclohexane-1,2-dicarboxylate exerts its effects is primarily through its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces, increasing the flexibility and durability of the material. The molecular targets include the polymer chains, where it interacts with the polymer’s functional groups, leading to enhanced material properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH): Used as a plasticizer, similar to ditetradecyl cyclohexane-1,2-dicarboxylate.
Di(2-ethylhexyl) phthalate (DEHP): Another plasticizer with similar applications but different chemical structure.
Diisononyl phthalate (DINP): A phthalate-based plasticizer used in similar applications.
Uniqueness
This compound is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other plasticizers. Its long alkyl chains contribute to its effectiveness in enhancing the flexibility and durability of polymer materials, making it a valuable compound in various industrial applications.
Propriétés
Numéro CAS |
135607-71-5 |
|---|---|
Formule moléculaire |
C36H68O4 |
Poids moléculaire |
564.9 g/mol |
Nom IUPAC |
ditetradecyl cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-39-35(37)33-29-25-26-30-34(33)36(38)40-32-28-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
Clé InChI |
UVXWTPCEYFWVDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)


![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)


![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)

![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)


